molecular formula C18H20N6O2S B2799067 4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1219914-53-0

4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2799067
CAS No.: 1219914-53-0
M. Wt: 384.46
InChI Key: ZSFOMRZZGKXWFL-UHFFFAOYSA-N
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Description

4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a synthetically designed small molecule that functions as a potent and selective inhibitor of key nodes in the PI3K/AKT/mTOR signaling pathway [1] . This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of numerous cancers and metabolic diseases [2] . The molecular structure of this compound integrates a 1,2,4-oxadiazole heterocycle linked to a piperazine-carboxamide core, a pharmacophore known to exhibit high affinity for the ATP-binding sites of Class I PI3K isoforms and the mTOR kinase [3] . Its primary research value lies in its utility as a chemical probe to dissect the complex cross-talk and feedback mechanisms within the PI3K/mTOR network, enabling the investigation of oncogenic signaling in cell-based assays and preclinical models. Researchers employ this inhibitor to study mechanisms of therapeutic resistance, to identify synthetic lethal interactions for combination therapy strategies, and to explore its effects on cellular processes such as autophagy and metabolism [4] . By simultaneously targeting PI3K and mTOR, this compound provides a powerful tool for suppressing a primary resistance pathway that often emerges in response to more selective kinase inhibitors, thereby offering significant utility in the field of translational cancer research and targeted drug discovery.

Properties

IUPAC Name

4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-13-21-17(22-26-13)14-4-5-16(19-11-14)23-6-8-24(9-7-23)18(25)20-12-15-3-2-10-27-15/h2-5,10-11H,6-9,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFOMRZZGKXWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide , often referred to in the literature as a derivative of piperazine and oxadiazole, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. The unique structural features of this compound, including the oxadiazole and piperazine moieties, suggest diverse mechanisms of action that could be leveraged in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O2C_{18}H_{18}N_{4}O_{2}, with a molecular weight of 322.37 g/mol . Key chemical properties include:

PropertyValue
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Rotatable Bonds4
LogP (Partition Coefficient)3.170
Water Solubility (LogSw)-3.53
Acid Dissociation Constant (pKa)9.52

These properties indicate a moderate lipophilicity and potential for membrane permeability, which are critical for biological activity.

Anticancer Potential

Research indicates that derivatives of 1,3,4-oxadiazoles , including those similar to the compound , exhibit significant anticancer properties. These compounds have been shown to target various enzymes involved in cancer cell proliferation such as:

  • Telomerase
  • Histone Deacetylase (HDAC)
  • Thymidylate Synthase
  • Thymidine Phosphorylase

For instance, a study highlighted that oxadiazole derivatives can inhibit telomerase activity and induce apoptosis in cancer cell lines such as MCF-7 and U-937, demonstrating their potential as cytotoxic agents .

The mechanisms through which these compounds exert their effects include:

  • Enzyme Inhibition : Targeting specific enzymes crucial for cancer cell survival.
  • Apoptosis Induction : Promoting programmed cell death in malignant cells.
  • Cell Cycle Arrest : Disrupting normal cell cycle progression, particularly at the G0-G1 phase.

Case Studies and Research Findings

Several studies have provided empirical data supporting the biological activity of related compounds:

  • Cytotoxicity Assays : Compounds similar to the one under review showed IC50 values in the micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
  • Molecular Docking Studies : These studies revealed favorable interactions between the oxadiazole scaffold and target proteins involved in cancer progression, suggesting high specificity and potential efficacy .
  • Flow Cytometry Analysis : This technique was employed to assess apoptosis induction in cancer cells treated with oxadiazole derivatives, confirming their role as effective anticancer agents .

Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity against multiple cell lines (e.g., MCF-7)
Enzyme InhibitionEffective against telomerase and HDAC
Apoptosis InductionInduces apoptosis in treated cells

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Molecular Formula Substituents/Modifications Biological Target/Activity Key Reference(s)
Target Compound Likely C₁₈H₁₉N₅O₂S 5-Methyl-1,2,4-oxadiazole; thiophen-2-ylmethyl Hypothesized kinase or enzyme inhibition (structural similarity to GSK-3β inhibitors)
4-(3-Trifluoromethylpyridin-2-yl)-N-(5-trifluoromethylpyridin-2-yl)piperazine-1-carboxamide C₁₇H₁₂F₆N₆O Trifluoromethyl groups on pyridine TRP channel modulation; typically used in CNS research
Piperazine,1-(1-methylethyl)-4-[5-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-pyridinyl]- (CAS 919496-35-8) C₂₁H₂₅N₅O Isopropyl group; phenyl linker to oxadiazole Undisclosed (structural analog with enhanced solubility)
N-(4-Methoxypyridin-2-yl)-4-(3-chloro-5-trifluoromethylpyridin-2-yl)piperazine-1-carbothioamide (ML267) C₁₈H₁₅ClF₃N₅OS Carbothioamide; 4-methoxypyridine; chloro-trifluoromethylpyridine Bacterial phosphopantetheinyl transferase inhibition; antimicrobial
1-(4-(5-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)ethyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (157) C₂₃H₂₀F₆N₈O Trifluoromethyl-oxadiazole; benzoimidazole-piperidine Antimalarial (repositioned from antihistamine activity)

Substituent Effects on Bioactivity

  • 5-Methyl-1,2,4-oxadiazole vs. However, trifluoromethyl groups enhance electron-withdrawing effects, which may increase potency in oxidative environments .
  • Thiophen-2-ylmethyl vs. Pyridinyl or Phenyl Groups :
    The thiophene moiety in the target compound offers moderate lipophilicity (clogP ~2.5 estimated) compared to pyridine (clogP ~1.8) or trifluoromethylphenyl groups (clogP ~3.0), balancing solubility and membrane permeability .

Pharmacological Profiles

  • Enzyme Inhibition :
    The target compound’s piperazine-carboxamide scaffold is shared with GSK-3β inhibitors (e.g., compound 32 in ), which exhibit IC₅₀ values <100 nM. However, substitution with thiophen-2-ylmethyl instead of cyclopropanecarboxamide (as in ) may shift selectivity toward other kinases.
  • Antimicrobial Activity : ML267 () demonstrates potent bacterial growth inhibition (MIC ≤1 µg/mL) via phosphopantetheinyl transferase inhibition, a mechanism less likely in the target compound due to its thiophene substituent.

Q & A

Q. What are the key synthetic steps and reagents for preparing this compound?

The synthesis typically involves:

  • Oxadiazole ring formation : Cyclization using reagents like phosphorus oxychloride (POCl₃) under reflux conditions .
  • Coupling reactions : Linking the pyridine and piperazine moieties via nucleophilic substitution or amide bond formation, often in solvents such as dimethylformamide (DMF) or ethanol .
  • Purification : Chromatography (normal or reverse-phase) or recrystallization from DMSO/water mixtures to achieve >95% purity . Note: Reaction yields are highly dependent on stoichiometric control of intermediates like thiosemicarbazides or isocyanates .

Q. How is the compound’s structure confirmed post-synthesis?

Analytical characterization employs:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (e.g., thiophene at δ 6.8–7.4 ppm) and aliphatic piperazine signals (δ 2.5–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • Infrared (IR) spectroscopy : Peaks at 1610–1650 cm⁻¹ for C=N/C=O groups .

Q. What purification methods are recommended for isolating the compound?

  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane for intermediate purification .
  • Recrystallization : Using DMF/water or acetic acid/water mixtures for final product isolation .
  • Purity validation : HPLC with C18 columns (≥99% purity threshold) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions, while dichloromethane minimizes side reactions .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) for oxadiazole cyclization, reducing reaction time from 24h to 6h .
  • Temperature control : Reflux (80–100°C) for cyclization vs. room temperature for amide coupling to prevent decomposition . Data contradiction: Excess POCl₃ may over-chlorinate thiophene rings, necessitating strict stoichiometric control .

Q. How to resolve contradictions in reported biological activity data?

  • Dose-response studies : Test across a wide concentration range (nM–μM) to identify IC₅₀ values for kinase inhibition or antimicrobial activity .
  • Target specificity assays : Use siRNA knockdown or CRISPR-Cas9 models to validate interactions with suspected targets (e.g., tyrosine kinases) .
  • Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to distinguish direct vs. off-target effects .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or COX-2 .
  • QSAR modeling : Use Hammett constants or logP values to correlate substituent effects (e.g., methyl vs. chloro groups on oxadiazole) with bioactivity .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How does the compound’s stability vary under different storage conditions?

  • Degradation pathways : Hydrolysis of the carboxamide group in acidic/basic conditions (pH <3 or >10) .
  • Stabilizers : Lyophilization with trehalose or storage at -20°C in argon atmosphere prevents oxidative decomposition .
  • Accelerated stability testing : 40°C/75% RH for 4 weeks to simulate long-term storage .

Methodological Recommendations

Designing in vitro bioactivity studies :

  • Kinase inhibition : Use ADP-Glo™ assay with recombinant enzymes (e.g., Abl1) .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Cytotoxicity : Parallel screening on HEK293 (normal) vs. HeLa (cancer) cells to assess selectivity .

Troubleshooting low synthetic yields :

  • Intermediate monitoring : TLC (hexane:ethyl acetate 3:1) to detect side products early .
  • Protecting groups : Use Boc for piperazine nitrogens during oxadiazole formation to prevent undesired cyclization .

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